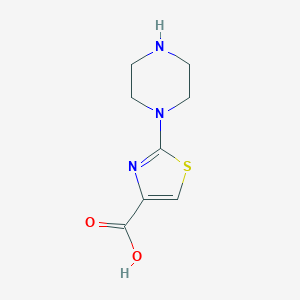

2-(Piperazin-1-yl)thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11/h5,9H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJWHEQEMFRZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201260552 | |

| Record name | 2-(1-Piperazinyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911643-92-0 | |

| Record name | 2-(1-Piperazinyl)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911643-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201260552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloromethylthiazole Intermediates

A critical intermediate is 4-chloromethyl-2-aminothiazole, generated via Hantzsch cyclization of 1,3-dichloroacetone with thiourea. As reported by PMC researchers, 1,3-dichloroacetone reacts with thiourea in anhydrous DMF at 85°C, yielding 4-chloromethylthiazole with >90% purity. The chloromethyl group serves as a reactive site for subsequent piperazine coupling.

Piperazine Functionalization

Nucleophilic displacement of the chloromethyl group with piperazine is conducted in DMF at room temperature. Boc-piperazine (6 equivalents) is commonly employed to prevent over-alkylation, followed by acidic deprotection to yield the free piperazine-thiazole conjugate. This step achieves yields of 80–85%, with LC-MS confirming intermediate structures.

Chemoselective α-Bromination of β-Ethoxyacrylamides

An alternative route, detailed in Semantic Scholar, bypasses traditional Hantzsch cyclization by leveraging β-ethoxyacrylamide precursors.

Bromination and Cyclization

β-Ethoxyacrylamide undergoes α-bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C. The resulting α-bromo-β-ethoxyacrylamide is treated with thiourea in a one-pot reaction, inducing cyclization to form 2-aminothiazole-4-carboxamide. This method achieves 86–91% yields, with chemoselectivity ensured by low-temperature bromination.

Piperazine Coupling

The 2-aminothiazole-4-carboxamide intermediate is coupled with 1-(2-hydroxyethyl)piperazine using DIPEA (N,N-diisopropylethylamine) in refluxing dioxane. Acidic workup (2N HCl) furnishes the final product in 91% yield. NMR spectroscopy (400 MHz, DMSO-d6) confirms structural integrity, with characteristic peaks at δ 2.24 (s, 3H, methyl) and δ 8.32 (s, 1H, thiazole).

Solid-Phase Parallel Synthesis

PMC researchers describe a parallel synthesis approach for piperazine-tethered thiazoles, emphasizing scalability and diversity.

Resin-Bound Intermediates

p-Methylbenzhydrylamine hydrochloride (MBHA·HCl) resin is functionalized with Fmoc-protected nitrobenzene derivatives. Reduction with tin(II) chloride generates aryl amines, which react with Fmoc-isothiocyanate to form thiourea intermediates.

Cyclization and Displacement

Cyclization with 1,3-dichloroacetone produces resin-bound 4-chloromethylthiazoles. Subsequent displacement with Boc-piperazine and acylation with carboxylic acids (e.g., 3,4,5-trimethoxybenzoic acid) yields diverse analogs. This method supports library synthesis, with 220 compounds reported at >85% purity.

Comparative Analysis of Synthetic Routes

Optimization Challenges and Solutions

Byproduct Formation in Hantzsch Reactions

Excess 1,3-dichloroacetone may lead to dihalogenated byproducts. Stoichiometric control (1:1 molar ratio) and slow addition mitigate this issue.

Piperazine Over-Alkylation

Using Boc-protected piperazine and limiting reaction time to 12 hours prevents quaternary ammonium salt formation.

Acid Sensitivity

The carboxylic acid group necessitates mild deprotection conditions. TFA (trifluoroacetic acid) in DCM (55% v/v) is preferred over harsher acids.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperazin-1-yl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine or thiazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings .

Scientific Research Applications

Pharmaceutical Applications

The compound has been primarily studied for its antimicrobial , anticancer , and antiviral properties. Here are some of the notable applications:

Antimicrobial Activity

Research indicates that 2-(Piperazin-1-yl)thiazole-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. In one study, fluorescence microscopy demonstrated that over 50% of microbial cells took up the compound within 30 minutes, leading to cellular disruption without membrane disintegration.

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have highlighted its effectiveness against multiple cancer cell lines, with some derivatives exhibiting IC50 values lower than conventional chemotherapeutics. For instance, thiazole-pyridine hybrids derived from this compound showed promising activity against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Neuropharmacological Effects

Compounds containing piperazine and thiazole rings are often explored for their potential in treating neurological disorders. The interaction with neurotransmitter receptors may lead to novel treatments for conditions such as Parkinson's disease and depression. The modulation of these receptors can influence various neurochemical pathways, providing a basis for further pharmacological studies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that modify its structure to enhance solubility and biological activity. The dihydrochloride salt form is particularly noted for its improved solubility in aqueous solutions, facilitating biological applications.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituents:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Piperidin-1-yl)-1,3-thiazole-4-carboxylic acid | Similar thiazole structure | Antimicrobial | Piperidine ring instead of piperazine |

| 2-(Morpholin-1-yl)-1,3-thiazole-4-carboxylic acid | Morpholine substituent | Anticancer properties | Different pharmacokinetics |

| 2-(Benzylpiperazine)-1,3-thiazole | Benzyl substituent on piperazine | CNS activity | Increased lipophilicity may enhance blood-brain barrier penetration |

This table illustrates how slight modifications can lead to significant differences in pharmacological profiles, emphasizing the importance of structural diversity in drug design.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound:

- A study utilizing transmission electron microscopy (TEM) confirmed that treatment with the compound resulted in hollowed-out bacterial cytoplasms, indicating effective antimicrobial action through cellular disruption.

- Another research effort focused on synthesizing thiazole-piperazine hybrids demonstrated enhanced antinociceptive effects, suggesting potential applications in pain management .

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

Comparison with Similar Compounds

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylic acid

- CAS : 668484-45-5

- Molecular Formula : C₁₃H₁₉N₃O₄S

- Molecular Weight : 313.37 g/mol

- Key Differences :

- Incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.

- The Boc group enhances lipophilicity (logP ~1.2 vs. ~-0.5 for the parent compound) and stabilizes the amine during synthetic processes.

- Acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

- Applications : Used in solid-phase peptide synthesis and as an intermediate for prodrugs requiring controlled amine reactivity .

2-(Piperidin-4-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

2-(4-Acetylpiperazin-1-yl)-4-chloro-1,3-thiazole-5-carbaldehyde

- CAS : 914348-66-6

- Molecular Formula : C₁₁H₁₃ClN₄O₂S

- Molecular Weight : 316.77 g/mol

- Key Differences :

- Applications : Intermediate for synthesizing antiviral or anticancer agents via conjugation with hydrazines or amines .

Structural and Functional Comparison Table

| Compound Name | CAS | Molecular Formula | Key Substituents | Solubility (H₂O) | Key Applications |

|---|---|---|---|---|---|

| 2-(Piperazin-1-yl)thiazole-4-carboxylic acid | N/A | C₈H₁₀N₄O₂S | None (parent compound) | <10 mg/mL | Kinase inhibitors, antimicrobials |

| 2-(4-Boc-piperazin-1-yl)thiazole-4-carboxylic acid | 668484-45-5 | C₁₃H₁₉N₃O₄S | tert-Butoxycarbonyl (Boc) | ~5 mg/mL | Peptide synthesis, prodrugs |

| 2-(Piperidin-4-yl)thiazole-4-carboxylic acid dihydrochloride | 2060043-29-8 | C₉H₁₄Cl₂N₂O₂S | Piperidine, dihydrochloride | >50 mg/mL | CNS-targeted pharmaceuticals |

| 2-(4-Acetylpiperazin-1-yl)-4-chloro-thiazole-5-carbaldehyde | 914348-66-6 | C₁₁H₁₃ClN₄O₂S | Acetyl, chloro, aldehyde | ~20 mg/mL | Antiviral/anticancer intermediates |

Research Findings and Trends

- Synthetic Utility : Boc-protected derivatives dominate synthetic workflows due to their stability and ease of deprotection .

- Pharmacological Modifications : Piperidine analogs show enhanced CNS penetration, while chloro-aldehyde derivatives are prioritized for covalent drug design .

- Stability Considerations : The parent compound’s free piperazine group makes it prone to oxidation, necessitating storage under inert conditions .

Biological Activity

2-(Piperazin-1-yl)thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticonvulsant, and anticancer activities, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its versatility in biological applications. The piperazine moiety enhances its pharmacological profile, making it suitable for various therapeutic uses.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

2. Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored extensively. A study on various thiazole analogs indicated that compounds with similar structures to this compound displayed significant anticonvulsant effects in animal models:

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Thiazole derivative A | 18.4 | 170.2 | 9.2 |

| Thiazole derivative B | 24.38 | 88.23 | 3.6 |

The protection index (PI) indicates the safety margin of the compound, with higher values representing a better therapeutic profile .

3. Anticancer Activity

Thiazole derivatives have shown promising results in anticancer studies. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines:

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound X | 1.61 ± 1.92 | Jurkat (Bcl-2 positive) |

| Compound Y | 1.98 ± 1.22 | A-431 |

Notably, the presence of electronegative groups on the phenyl ring significantly increases anticancer activity, indicating that further structural modifications could yield more potent derivatives .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives, including those related to this compound:

- Anticonvulsant Study : A series of thiazole-integrated pyrrolidinones were synthesized and tested for their anticonvulsant activity using the PTZ-induced seizure model. Compounds with piperazine substitutions showed enhanced efficacy compared to their counterparts lacking this moiety .

- Anticancer Assessment : The compound was evaluated against various cancer cell lines, revealing significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperazin-1-yl)thiazole-4-carboxylic acid, and how can purity be validated?

Methodological Answer:

- Synthetic Routes :

- Cyclocondensation : Start with ethyl acetoacetate and piperazine derivatives under reflux with a coupling agent (e.g., DCC) in anhydrous conditions. Hydrolysis of the ester intermediate (e.g., using NaOH) yields the carboxylic acid .

- Post-Functionalization : Introduce piperazine via nucleophilic substitution on a pre-formed thiazole-4-carboxylic acid scaffold, using a catalyst like DMAP .

- Purity Validation :

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) .

- Spectroscopy : Use FTIR (confirm carboxylic acid C=O at ~1700 cm⁻¹) and ¹H/¹³C NMR (piperazine protons at δ 2.5–3.5 ppm, thiazole protons at δ 7.0–8.5 ppm) .

- HPLC : Employ a C18 column with UV detection at 254 nm; purity >95% is acceptable for biological assays .

Basic: How can researchers evaluate the antimicrobial activity of this compound derivatives?

Methodological Answer:

- Assay Design :

- Microbial Strains : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) using broth microdilution .

- Controls : Include ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.

- Data Interpretation :

- MIC Values : Report minimum inhibitory concentrations (MIC) in µg/mL. For example, derivatives with MIC ≤ 16 µg/mL are considered potent .

- Structure-Activity Trends : Compare activity across analogs; electron-withdrawing groups on the thiazole ring often enhance potency .

Advanced: How can contradictions between in silico ADMET predictions and experimental pharmacokinetic data be resolved?

Methodological Answer:

- Common Discrepancies :

- Bioavailability : In silico models (e.g., SwissADME) may overestimate oral absorption due to unaccounted efflux transporters or metabolism .

- Toxicity : Predicted hepatotoxicity may not align with in vivo liver enzyme assays.

- Resolution Strategies :

- Physicochemical Profiling : Measure logP (octanol-water) and solubility to refine computational models .

- Metabolite Identification : Use LC-MS to detect phase I/II metabolites and update in silico parameters .

- In Vivo Validation : Conduct rodent studies with plasma sampling to assess AUC and clearance rates .

Advanced: What strategies optimize reaction yields in piperazine-thiazole coupling reactions?

Methodological Answer:

- Key Variables :

- Troubleshooting Low Yields :

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- Modification Sites :

- Experimental Workflow :

- Library Synthesis : Prepare 10–20 analogs with systematic substitutions.

- High-Throughput Screening : Test against target enzymes (e.g., bacterial topoisomerase IV) .

- Computational Docking : Use AutoDock Vina to predict binding modes and prioritize analogs .

Advanced: What analytical methods validate the stability of this compound under physiological conditions?

Methodological Answer:

- Stability Protocols :

- Degradation Pathways :

- Hydrolysis : Carboxylic acid group may esterify in acidic conditions.

- Oxidation : Thiazole sulfur can oxidize to sulfoxide; use antioxidants (e.g., BHT) in formulations .

Advanced: How can researchers address discrepancies between antioxidant assays (e.g., DPPH vs. FRAP)?

Methodological Answer:

- Assay Limitations :

- DPPH : Measures radical scavenging but is pH-sensitive and may underestimate hydrophilic antioxidants .

- FRAP : Detects reducing capacity but ignores radical-chain-breaking activity.

- Integrated Analysis :

- Multi-Assay Correlation : Normalize results to Trolox equivalents and apply PCA to identify dominant mechanisms .

- Mechanistic Studies : Use EPR spectroscopy to detect radical intermediates and clarify assay-specific biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.